1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane

Catalog No.
S13723621
CAS No.
M.F
C16H26N2
M. Wt
246.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3...

Product Name

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane

IUPAC Name

3-[1-(2-methylpropyl)pyrrol-3-yl]-2-azaspiro[3.5]nonane

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

InChI

InChI=1S/C16H26N2/c1-13(2)10-18-9-6-14(11-18)15-16(12-17-15)7-4-3-5-8-16/h6,9,11,13,15,17H,3-5,7-8,10,12H2,1-2H3

InChI Key

VDDYPNJDMCOXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCCCC3)CN2

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure, which includes a pyrrole ring and a nitrogen-containing spirocyclic moiety. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties and its role as a building block in the synthesis of more complex molecules. The specific arrangement of atoms within the molecule contributes to its chemical reactivity and biological activity.

, which include:

  • Oxidation: This reaction typically involves the transformation of the compound into ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the compound into more saturated derivatives, often employing hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups using alkyl halides in the presence of bases like sodium hydride.

These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .

Research indicates that 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane possesses significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development. The mechanism of action involves binding to specific molecular targets, which modulates enzyme activity and alters cellular signaling pathways, potentially leading to therapeutic effects .

The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane typically involves several steps:

  • Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving pyrrole derivatives and spirocyclic precursors.
  • Reaction Conditions: Commonly used reagents include sodium hydride as a base and dimethylformamide as a solvent, with reactions conducted under an inert atmosphere to prevent oxidation.
  • Purification Techniques: Following synthesis, purification methods such as crystallization and chromatography are employed to isolate the desired compound in high purity .

The applications of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane span various fields:

  • Medicinal Chemistry: Its potential as a bioactive compound makes it valuable in drug discovery and development.
  • Material Science: The compound can be utilized in creating advanced materials with unique properties, such as polymers and coatings.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules .

Interaction studies have focused on understanding how 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane interacts with biological targets. These studies reveal that the compound can bind to enzymes or receptors, influencing their activity. Such interactions are crucial for elucidating its potential therapeutic applications and understanding its mechanism of action .

Several compounds share structural similarities with 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane, including:

  • 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane
  • 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane

Uniqueness

The uniqueness of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane lies in its specific spirocyclic structure and the presence of distinct functional groups that influence its reactivity and biological activity compared to similar compounds. For instance, variations in substituents on the pyrrole ring or modifications in the spirocyclic structure can lead to different pharmacological profiles, making this compound particularly interesting for further research and development .

This detailed exploration highlights the significance of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane in both chemical synthesis and biological research, paving the way for future studies aimed at harnessing its properties for practical applications in medicine and materials science.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

246.209598838 g/mol

Monoisotopic Mass

246.209598838 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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